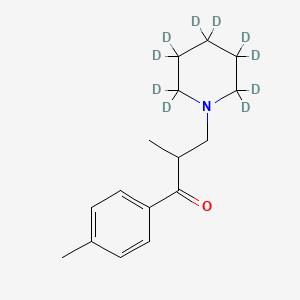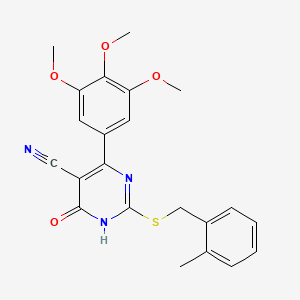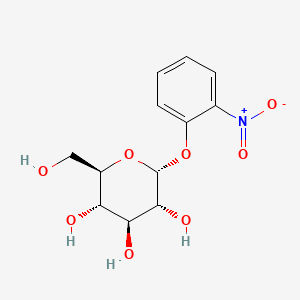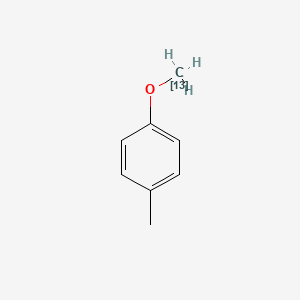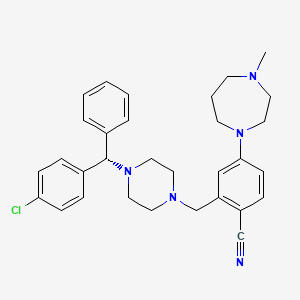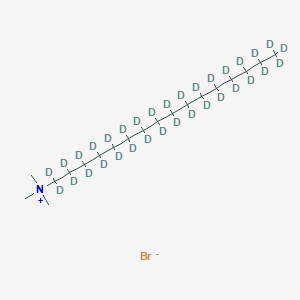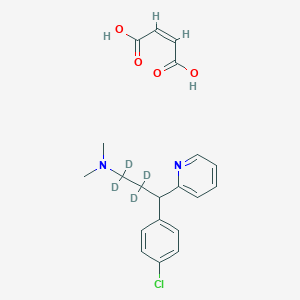
Chlorpheniramine-d4 Maleate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpheniramine-d4 (maleate) is a deuterated form of chlorpheniramine maleate, a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of chlorpheniramine due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chlorpheniramine-d4 (maleate) involves several steps:
Starting Materials:
p-chlorobenzonitrile and 2-bromopyridine are used as the primary raw materials.Intermediate Formation: These materials react under the action of sodium amide to form an intermediate.
Further Reaction: N,N-dimethyl chloroethane hydrochloride is added to the reaction mixture to generate another intermediate.
Final Product Formation: This intermediate undergoes a reaction with a strong alkali to form chlorpheniramine, which is then reacted with maleic acid to produce chlorpheniramine maleate.
Industrial Production Methods
The industrial production of chlorpheniramine-d4 (maleate) follows a similar synthetic route but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using the acid-base properties of the structure. This method ensures high purity (over 99%) and an overall weight yield of about 160% .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpheniramine-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Common in the presence of nucleophiles, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of chlorpheniramine, which are often studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chlorpheniramine-d4 (maleate) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chlorpheniramine.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antihistamines.
Analytical Chemistry: Employed in various analytical techniques like LC/MS and GC/MS for quantitation
Wirkmechanismus
Chlorpheniramine-d4 (maleate) exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Loratadine: Another second-generation antihistamine known for its non-sedative properties
Uniqueness
Chlorpheniramine-d4 (maleate) is unique due to its deuterated form, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of chlorpheniramine. Its stable isotope labeling provides more accurate and reliable data in various analytical applications .
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChI-Schlüssel |
DBAKFASWICGISY-KUHGFLGISA-N |
Isomerische SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


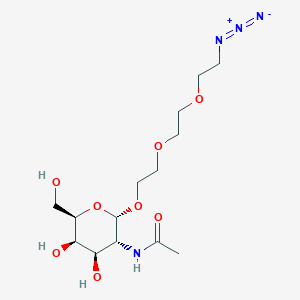
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
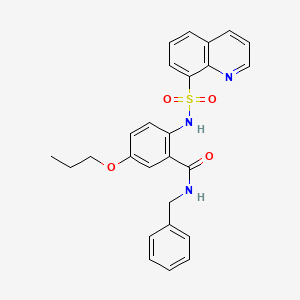

![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)

